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Introduction

FL442 is a novel, nonsteroidal selective androgen receptor (AR) modulator that functions as a

potent AR antagonist.[1][2] In preclinical studies, FL442 has demonstrated significant efficacy

in inhibiting the growth of androgen-dependent prostate cancer cells, such as the LNCaP cell

line.[1] Notably, it has shown efficacy comparable to the established antiandrogen,

enzalutamide, and has also exhibited activity against enzalutamide-resistant AR mutants.[1][2]

In vivo studies using LNCaP xenograft mouse models have shown that despite achieving low

plasma concentrations, intraperitoneal administration of FL442 leads to significant inhibition of

tumor growth, highlighting its potential as a therapeutic agent for prostate cancer.[1]

These application notes provide a comprehensive overview of the available data on FL442
dosage and administration in mouse models and offer a detailed protocol for its in vivo use.

Data Presentation
Table 1: Summary of In Vivo Efficacy of FL442 in LNCaP Xenograft Mouse Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15541235?utm_src=pdf-interest
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108998/
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108998/
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Reported Value/Details Reference

Compound FL442 [1]

Mouse Model
LNCaP Prostate Cancer

Xenograft
[1]

Administration Route Intraperitoneal (IP) Injection [1]

Dosage

Specific dosage (e.g., in

mg/kg) is not publicly available

in the referenced abstract. A

dose-response study is

recommended to determine

the optimal dosage for specific

experimental conditions.

[1]

Reported Efficacy
Significantly inhibited LNCaP

xenograft tumor growth.
[1]

Pharmacokinetics

Achieved low plasma

concentrations post-

administration.

[1]

Signaling Pathway
FL442 exerts its anti-tumor effects by acting as a direct antagonist of the androgen receptor. In

normal androgen receptor signaling, androgens such as testosterone and dihydrotestosterone

(DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change,

leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its

subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to

Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the

transcription of target genes that promote prostate cancer cell growth and survival. FL442, as

an antagonist, binds to the AR and prevents these downstream events, thereby inhibiting the

expression of androgen-dependent genes and suppressing tumor growth.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.researchgate.net/publication/260315510_Preclinical_pharmacology_of_FL442_a_novel_nonsteroidal_androgen_receptor_modulator
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Androgen
(e.g., DHT)

Androgen Receptor
(AR)

Binds

FL442

Binds &
Inhibits

AR Dimer

HSP

AR-HSP Complex
Dissociation

Androgen Response
Element (ARE)

Binds

Target Gene
Transcription

Promotes

Tumor Growth &
Survival

Click to download full resolution via product page

Caption: FL442 Mechanism of Action as an Androgen Receptor Antagonist.

Experimental Protocols
Protocol 1: In Vivo Administration of FL442 in a Subcutaneous LNCaP Xenograft Mouse Model

1. Objective: To evaluate the anti-tumor efficacy of FL442 in a subcutaneous LNCaP xenograft

mouse model.

2. Materials:

FL442 compound
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Vehicle for solubilization (e.g., DMSO, PEG300, saline). The appropriate vehicle should be

determined based on the physicochemical properties of FL442.

LNCaP human prostate cancer cell line

Matrigel

Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

Sterile syringes and needles (27-30 gauge)

Calipers for tumor measurement

Animal housing and monitoring equipment

3. Methods:

3.1. Cell Culture and Implantation:

Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS

and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Harvest cells during the exponential growth phase using trypsin-EDTA.

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x

10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each

mouse.

Monitor the mice for tumor growth.

3.2. Treatment Protocol:

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.
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Prepare the FL442 dosing solution in the chosen vehicle. The final concentration should be

determined based on the desired dosage and a dosing volume of approximately 100-200 µL

per mouse.

Administer FL442 via intraperitoneal (IP) injection. The frequency of administration (e.g.,

daily, every other day) should be determined based on preliminary dose-finding studies.

The control group should receive an equivalent volume of the vehicle alone.

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study.

3.3. Endpoint and Analysis:

The study can be terminated when tumors in the control group reach a predetermined size or

after a specified duration of treatment.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Tumor tissue can be processed for further analysis, such as histology,

immunohistochemistry, or molecular analysis.

Experimental Workflow Diagram
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Caption: Experimental Workflow for FL442 Efficacy Testing in a Mouse Xenograft Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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